molecular formula C9H16BrNO4 B12109788 (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid

(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid

Cat. No.: B12109788
M. Wt: 282.13 g/mol
InChI Key: MNLNTCJWJBWEJJ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid is a compound that features a bromine atom, a tert-butoxycarbonyl-protected amino group, and a butanoic acid backbone. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

The synthesis of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine . The bromine atom is introduced through a halogenation reaction, often using reagents like N-bromosuccinimide . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Chemical Reactions Analysis

(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid can undergo various chemical reactions:

Scientific Research Applications

(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid is widely used in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tert-butoxycarbonyl group protects the amino group during synthesis, preventing unwanted reactions.

Comparison with Similar Compounds

(S)-4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid can be compared with other similar compounds:

    (S)-4-Chloro-2-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure but with a chlorine atom instead of bromine.

    (S)-4-Iodo-2-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure but with an iodine atom instead of bromine.

    (S)-4-Fluoro-2-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure but with a fluorine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can be selectively substituted under mild conditions .

Properties

Molecular Formula

C9H16BrNO4

Molecular Weight

282.13 g/mol

IUPAC Name

(2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1

InChI Key

MNLNTCJWJBWEJJ-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCBr)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCBr)C(=O)O

Origin of Product

United States

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